Debio 0932

Overview

Description

Debio 0932 is a second-generation oral inhibitor of heat shock protein 90 (Hsp90), a molecular chaperone that is abnormally expressed in cancer cells. This compound has shown promising anticancer activity against a wide variety of cancer types due to its strong binding affinity for Hsp90 and high oral bioavailability .

Preparation Methods

The synthetic routes and reaction conditions for Debio 0932 involve dissolving the compound in dimethyl sulfoxide (DMSO) and diluting it with DMEM medium. The cells are then exposed to this compound in a wide concentration range (100–1.56 µM) for 48 hours . Industrial production methods for this compound are not explicitly detailed in the available literature.

Chemical Reactions Analysis

Debio 0932 undergoes several types of chemical reactions, including:

Substitution: This compound selectively binds to the ATP binding pocket of Hsp90 with an estimated free energy of binding −7.24 kcal/mol.

Common reagents and conditions used in these reactions include dimethyl sulfoxide (DMSO) and DMEM medium. The major products formed from these reactions are apoptotic proteins such as Bax and cleaved Casp-9 .

Scientific Research Applications

Debio 0932 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: This compound is used to study the inhibition of Hsp90, a key chaperone in cancer cells.

Biology: The compound is used to investigate the molecular mechanisms of apoptosis in cancer cells.

Medicine: This compound has shown promising anticancer activity against various cancer types, including breast cancer and prostate cancer

Industry: The compound is used in the development of new cancer therapies and combination treatments.

Mechanism of Action

Debio 0932 exerts its effects by inhibiting the ATPase activity of Hsp90, leading to the degradation of client proteins that are essential for cancer cell survival . The molecular targets and pathways involved include the down-regulation of anti-apoptotic protein Bcl-2, up-regulation of apoptotic protein Bax, and cleavage of Casp-9 .

Comparison with Similar Compounds

Debio 0932 is unique compared to other Hsp90 inhibitors due to its strong binding affinity for Hsp90 and high oral bioavailability . Similar compounds include:

Ganetespib: Another Hsp90 inhibitor with a different binding affinity and bioavailability profile.

17-AAG (17-allylamino-17-demethoxygeldanamycin): An earlier generation Hsp90 inhibitor with a different mechanism of action and toxicity profile.

This compound stands out due to its extended tumor retention, blood-brain-barrier penetration, and promising anti-tumor activity both as monotherapy and in combination with other drugs .

Biological Activity

Debio 0932, also known as CUDC-305, is a second-generation oral inhibitor of heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone that plays a pivotal role in the proper folding and stabilization of numerous client proteins, many of which are involved in cancer progression. The inhibition of Hsp90 has emerged as a promising therapeutic strategy in oncology due to its ability to destabilize multiple oncogenic signaling pathways. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential applications beyond oncology.

This compound exerts its effects primarily through the inhibition of Hsp90, leading to the degradation of client proteins that are crucial for tumor growth and survival. The compound has demonstrated a strong binding affinity for the ATP-binding pocket of Hsp90, with an estimated free energy of binding of -7.24 kcal/mol . This binding disrupts the chaperone function of Hsp90, resulting in the following:

- Decreased stability of oncogenic proteins.

- Induction of apoptosis in cancer cells by modulating apoptotic pathways.

- Inhibition of cell migration and invasion, which are critical for metastasis.

Table 1: Biological Activity Summary of this compound

| Activity | Description |

|---|---|

| Target | Heat Shock Protein 90 (Hsp90) |

| Binding Affinity | Estimated free energy: -7.24 kcal/mol |

| Apoptosis Induction | Upregulation of pro-apoptotic proteins (Bax) and downregulation of Bcl-2 |

| Cytotoxicity | Effective against MCF-7 and MDA-MB-231 breast cancer cell lines |

| Anti-invasive Potential | Reduced migration in endothelial cells (HUVEC) |

Anticancer Efficacy

This compound has shown promising anticancer activity across various models:

- Breast Cancer Models : In studies involving MCF-7 and MDA-MB-231 cell lines, this compound demonstrated significant cytotoxic effects in a dose-dependent manner. The compound induced apoptosis as evidenced by increased Bax expression and decreased Bcl-2 levels, alongside the cleavage of Caspase-9 .

- Brain Metastases : A study highlighted this compound's ability to penetrate the blood-brain barrier (BBB) effectively, showing therapeutic concentrations in brain tissue. It was shown to reduce the viability of brain metastases from lung and breast cancer models in ex vivo assays .

- Psoriasis Treatment : Interestingly, this compound was also evaluated for its potential in treating psoriasis. In a preclinical model using human psoriasis xenografts, this compound significantly alleviated symptoms and reduced epidermal thickness after three weeks of treatment .

Table 2: Summary of Preclinical Findings

| Study Focus | Findings |

|---|---|

| Breast Cancer (MCF-7) | Induced apoptosis; altered expression of apoptotic markers |

| Brain Metastases | Effective at therapeutic concentrations; reduced tumor viability |

| Psoriasis Model | Significant clinical improvement; reduced epidermal thickness |

Clinical Trials

This compound is currently undergoing various phases of clinical trials targeting different cancers:

- Phase I Trials : Investigating its safety and efficacy in combination with everolimus for renal cell carcinoma (RCC) . Early reports indicate that this compound is well-tolerated with promising signs of efficacy.

Case Study: Combination Therapy with Everolimus

In a recent trial combining this compound with everolimus, patients previously treated with VEGF inhibitors were enrolled. The goal was to assess whether this combination could enhance therapeutic outcomes for advanced RCC patients. Initial results suggest improved tolerability and potential efficacy compared to historical controls .

Q & A

Basic Research Questions

Q. What are the reported molecular targets of Debio 0932, and how do these influence its therapeutic mechanisms?

this compound has been identified as both an HSP90 inhibitor (implicated in non-small-cell lung cancer apoptosis pathways) and an FGFR-3 inhibitor (targeting kinase activity in tumor growth). The discrepancy may arise from divergent study contexts or off-target effects. To validate specificity, researchers should employ kinase profiling assays, siRNA knockdowns of candidate targets, or comparative studies with selective inhibitors (e.g., 17-DMAG for HSP90) .

Q. What in vivo models are commonly used to evaluate this compound’s efficacy, and what are critical design considerations?

A psoriasis xenograft model transplanted human skin samples (n=5 patients) into SCID mice, with treatment initiated 10 days post-transplantation and sustained for 3 weeks. Key considerations include:

- Sample size : Small patient-derived grafts may require replication to ensure statistical power.

- Endpoint metrics : Lesion thickness reduction and drug concentration in plasma/skin (measured via HPLC or LC-MS).

- Pharmacokinetics : Timing of blood/tissue sampling (e.g., 30 minutes post-dose in ) to correlate exposure with efficacy .

Q. What biomarkers are used to assess this compound’s inhibitory activity in HSP90-dependent models?

Downstream biomarkers include:

- Client protein degradation : Measurement of HER2, AKT, or RAF-1 levels via Western blot.

- Apoptosis markers : Caspase-3 activation or PARP cleavage in tumor tissues.

- Heat shock response : Upregulation of HSP70 as a compensatory mechanism, monitored via qPCR .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported target specificity (HSP90 vs. FGFR-3)?

- Kinase selectivity screens : Use broad-spectrum kinase assays (e.g., KINOMEscan) to identify off-target interactions.

- Genetic validation : CRISPR/Cas9 knockout of HSP90 or FGFR-3 in cell lines to assess dependency on each target.

- Comparative dosing : Evaluate IC50 shifts in models with/without FGFR-3 mutations or HSP90 overexpression .

Q. What methodological strategies optimize pharmacokinetic-pharmacodynamic (PK/PD) modeling for this compound in preclinical studies?

- Tissue distribution analysis : Compare plasma vs. target tissue concentrations (e.g., skin in psoriasis models) using mass spectrometry.

- Time-course experiments : Serial sampling to establish exposure-response relationships (e.g., lesion thickness reduction vs. Cmax).

- Statistical tools : Non-linear mixed-effects modeling (NONMEM) to account for inter-individual variability .

Q. What experimental controls are essential when comparing this compound with other HSP90 inhibitors (e.g., NVP-AUY922) in combination therapies?

- Monotherapy arms : Include standalone this compound and comparator agents to isolate synergistic effects.

- Dose titration : Match molar equivalents to ensure fair efficacy/toxicity comparisons.

- Resistance controls : Use cell lines with acquired resistance to HSP90 inhibitors (e.g., via ABCB1 overexpression) .

Q. How can researchers address variability in this compound’s tissue penetration across disease models?

- Microdialysis : Direct measurement of free drug concentrations in interstitial fluid of target tissues.

- Imaging techniques : Radiolabeled this compound with PET/CT to quantify spatial distribution.

- Species-specific PK adjustments : Adjust dosing intervals in murine models to match human t1/2 .

Q. Data Analysis & Contradiction Management

Q. What statistical methods are suitable for analyzing this compound’s dose-response in heterogeneous xenograft data?

- Mixed-effects models : Account for nested variability (e.g., multiple grafts per patient).

- ANOVA with post hoc tests : Compare lesion thickness across dose cohorts.

- Outlier detection : Use Grubbs’ test or boxplot analysis (as in ’s skin concentration data) .

Q. How should researchers validate this compound’s mechanism when clinical trial data conflict with preclinical findings?

- Reverse translational studies : Reanalyze patient biopsies for target engagement (e.g., phospho-FGFR-3 levels).

- Biomarker stratification : Subgroup analyses based on HSP90/FGFR-3 expression in trial populations.

- In silico modeling : Integrate omics data to identify compensatory pathways in non-responders .

Q. What strategies mitigate bias when interpreting this compound’s efficacy in open-label trials?

- Blinded endpoint assessment : Independent radiologists/pathologists evaluate outcomes.

- Placebo-adjusted PK/PD modeling : Isolate drug-specific effects from placebo responses.

- Crossover designs : Reduce inter-patient variability in early-phase trials .

Properties

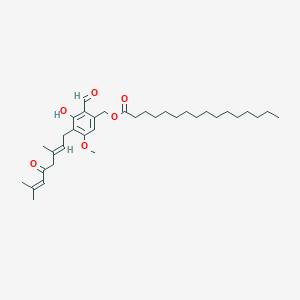

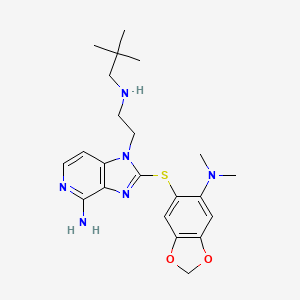

IUPAC Name |

2-[[6-(dimethylamino)-1,3-benzodioxol-5-yl]sulfanyl]-1-[2-(2,2-dimethylpropylamino)ethyl]imidazo[4,5-c]pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O2S/c1-22(2,3)12-24-8-9-28-14-6-7-25-20(23)19(14)26-21(28)31-18-11-17-16(29-13-30-17)10-15(18)27(4)5/h6-7,10-11,24H,8-9,12-13H2,1-5H3,(H2,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVJIQAYFTOPTKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNCCN1C2=C(C(=NC=C2)N)N=C1SC3=CC4=C(C=C3N(C)C)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657665 | |

| Record name | 2-{[6-(Dimethylamino)-2H-1,3-benzodioxol-5-yl]sulfanyl}-1-{2-[(2,2-dimethylpropyl)amino]ethyl}-1H-imidazo[4,5-c]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1061318-81-7 | |

| Record name | CUDC-305 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1061318817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[6-(Dimethylamino)-2H-1,3-benzodioxol-5-yl]sulfanyl}-1-{2-[(2,2-dimethylpropyl)amino]ethyl}-1H-imidazo[4,5-c]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CUDC-305 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V278OKN9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.